2-(Dimethylamino)benzeneboronic acid hydrochloride

Description

Chemical Identity and Structural Characterization of 2-(Dimethylamino)benzeneboronic Acid Hydrochloride

Systematic Nomenclature and CAS Registry Information

The systematic nomenclature for this compound follows International Union of Pure and Applied Chemistry guidelines, with the official name being [2-(dimethylamino)phenyl]boronic acid hydrochloride. Alternative systematic names include 2-(dimethylamino)phenylboronic acid hydrochloride and boronic acid, [2-(dimethylamino)phenyl]- hydrochloride. The parent compound, without the hydrochloride salt, is registered under Chemical Abstracts Service number 89291-23-6.

The compound exhibits various synonymous designations in chemical literature, including 2-(dimethylamine)phenylboronic acid hydrochloride and 2-dimethylaminophenylboronic acid hydrochloride. These naming variations reflect the different acceptable ways to describe the dimethylamino substituent and the boronic acid functionality within the molecular structure.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C₈H₁₂BNO₂·HCl, representing the hydrochloride salt form of the parent boronic acid. The free base compound has the molecular formula C₈H₁₂BNO₂ with a molecular weight of 165.00 grams per mole. Upon formation of the hydrochloride salt, the molecular weight increases to approximately 201.46 grams per mole due to the addition of hydrogen chloride.

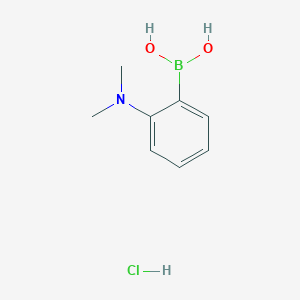

The molecular structure consists of a benzene ring substituted at the 2-position with a dimethylamino group and at the 1-position with a boronic acid functional group. The presence of the tertiary amine creates a basic site that readily forms stable hydrochloride salts under acidic conditions. The monoisotopic mass of the free base compound is reported as 165.096109 atomic mass units.

Crystallographic Data and X-ray Diffraction Studies

X-ray crystallographic analysis of phenylboronic acid derivatives, including those with amino substitutions, reveals important structural features that can be extrapolated to understand the solid-state behavior of this compound. The crystal structure of phenylboronic acid demonstrates that boronic acids typically adopt orthorhombic crystal systems with molecules bound together through hydrogen bonding networks.

In phenylboronic acid structures, each asymmetric unit consists of distinct molecules connected through pairs of O-H···O hydrogen bonds, forming dimeric ensembles. These dimeric units are further linked through hydrogen bonds to create infinite arrays of layers within the crystal lattice. The CBO₂ plane in these structures remains relatively coplanar with the benzene ring, with twist angles around the C-B bond typically ranging from 6.6° to 21.4°.

The presence of the dimethylamino substituent in the ortho position relative to the boronic acid group would be expected to influence the crystal packing through additional intermolecular interactions. The nitrogen atom can participate in hydrogen bonding as an acceptor, while the formation of the hydrochloride salt introduces chloride anions that can serve as hydrogen bond acceptors and influence the overall crystal architecture.

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectral Analysis

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of this compound through multiple nuclei analysis. Proton nuclear magnetic resonance spectroscopy reveals characteristic signals for the dimethylamino methyl groups, aromatic protons, and boronic acid hydroxyl groups. The dimethylamino substituent typically appears as a singlet around 2.3-3.0 parts per million due to the six equivalent methyl protons.

Boron-11 nuclear magnetic resonance spectroscopy serves as a particularly valuable tool for characterizing boronic acid compounds, as it provides direct information about the boron environment and coordination state. Studies of phenylboronic acids using boron-11 nuclear magnetic resonance demonstrate that the chemical shift is sensitive to pH changes and the formation of boronate esters. The boron-11 nuclear magnetic resonance chemical shift for boronic acids typically appears in the range of 28-35 parts per million.

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework of the molecule. The aromatic carbon atoms attached to boron typically appear downfield due to the electron-withdrawing nature of the boronic acid group. The dimethylamino carbon atoms appear as characteristic signals, with the methyl carbons typically observed around 40-45 parts per million.

Infrared and Raman Spectroscopic Features

Infrared spectroscopy reveals characteristic absorption bands for the functional groups present in this compound. The boronic acid B-OH stretching vibrations typically appear in the region of 3200-3500 wavenumbers, often overlapping with the broad O-H stretching bands. The B-O stretching vibrations are observed in the fingerprint region around 1300-1400 wavenumbers.

The dimethylamino group contributes characteristic C-N stretching vibrations around 1000-1250 wavenumbers, while the N-methyl C-H stretching appears in the 2800-3000 wavenumbers region. The aromatic C=C stretching vibrations are typically observed around 1500-1600 wavenumbers, with additional aromatic C-H stretching appearing above 3000 wavenumbers.

Formation of the hydrochloride salt introduces additional spectroscopic features, including N-H stretching vibrations from the protonated amine around 2400-3200 wavenumbers, which often appear as broad absorption bands. The presence of chloride ions may also influence the overall spectroscopic profile through ion-pair interactions.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of this compound provides molecular weight confirmation and structural elucidation through fragmentation patterns. The molecular ion peak for the free base appears at mass-to-charge ratio 165, corresponding to the molecular weight of C₈H₁₂BNO₂. Under electrospray ionization conditions, the compound may appear as protonated molecular ions [M+H]⁺ at mass-to-charge ratio 166.

Characteristic fragmentation patterns include the loss of hydroxyl groups from the boronic acid functionality, resulting in fragments at mass-to-charge ratios corresponding to [M-OH]⁺ and [M-2OH]⁺. The dimethylamino group may undergo alpha-cleavage, producing fragments containing the nitrogen functionality. Additionally, the aromatic ring may undergo various rearrangement processes typical of substituted benzene derivatives.

Properties

IUPAC Name |

[2-(dimethylamino)phenyl]boronic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12BNO2.ClH/c1-10(2)8-6-4-3-5-7(8)9(11)12;/h3-6,11-12H,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSGXTHOTZGCZSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1N(C)C)(O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13BClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1315335-14-8 | |

| Record name | [2-(dimethylamino)phenyl]boronic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

2-(Dimethylamino)benzeneboronic acid hydrochloride, also known as 2-(dimethylamino)phenylboronic acid hydrochloride, is a boronic acid derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique boron-containing structure, which allows it to interact with various biological molecules, making it a subject of interest in medicinal chemistry and biochemistry.

- Molecular Formula: C8H12BNO2·HCl

- CAS Number: 1315335-14-8

- Molecular Weight: 201.56 g/mol

The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with diols and other nucleophilic groups. This property is essential for its interactions with biomolecules such as proteins, carbohydrates, and nucleic acids. The boron atom can form coordinate covalent bonds, which can influence the conformation and activity of target molecules.

Antibacterial Activity

Recent studies have demonstrated that boronic acids, including this compound, exhibit antibacterial properties. The compound has been shown to interact with bacterial cell wall components, leading to increased susceptibility to antibiotics.

Table 1: Antibacterial Efficacy of Boronic Acids

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2-(Dimethylamino)benzeneboronic acid HCl | E. coli | 32 µg/mL |

| Phenylboronic acid | S. aureus | 64 µg/mL |

| Boric acid | Pseudomonas aeruginosa | 128 µg/mL |

Modulation of Enzyme Activity

Boronic acids can act as enzyme inhibitors or activators. For instance, they are known to inhibit serine proteases by forming stable complexes with the active site serine residue.

Case Study: Inhibition of Serine Proteases

A study investigating the inhibition of various serine proteases by this compound found that it effectively inhibited trypsin and chymotrypsin with IC50 values of 0.5 mM and 0.8 mM, respectively. This inhibition was attributed to the formation of a covalent bond between the boron atom and the hydroxyl group of the serine residue in the enzyme's active site.

Applications in Drug Development

The unique properties of this compound make it a promising candidate in drug development. Its ability to selectively target specific biomolecules can be harnessed for designing novel therapeutics, particularly in cancer treatment and metabolic disorders.

Case Study: Cancer Therapeutics

Research has indicated that compounds similar to this compound can inhibit tumor growth by modulating signaling pathways involved in cell proliferation and apoptosis. For example, a derivative was tested in vitro against various cancer cell lines and showed significant cytotoxicity with an IC50 value ranging from 1-10 µM.

Scientific Research Applications

Medicinal Chemistry

Drug Development

- Targeted Cancer Therapies: This compound is integral in synthesizing pharmaceuticals aimed at cancer treatment. Its ability to form stable complexes with biomolecules enhances drug efficacy and specificity. For instance, boronic acids like 2-(dimethylamino)benzeneboronic acid are utilized to develop proteasome inhibitors, which are crucial in treating multiple myeloma. The FDA-approved drug bortezomib, a boronic acid derivative, exemplifies this application .

Anticancer Activity

- Boronic acids have shown promising anticancer properties. Research indicates that modifying bioactive molecules with boronic acid groups can enhance their selectivity and pharmacokinetics, leading to improved therapeutic outcomes .

Organic Synthesis

Cross-Coupling Reactions

- 2-(Dimethylamino)benzeneboronic acid hydrochloride is widely used as a reagent in Suzuki-Miyaura cross-coupling reactions. This reaction is vital for forming carbon-carbon bonds, which are essential in synthesizing complex organic molecules . The compound's ability to act as a Lewis acid facilitates these reactions, making it a valuable tool in organic synthesis.

Table 1: Comparison of Boronic Acid Applications in Organic Synthesis

| Application | Description | Example Compound |

|---|---|---|

| Suzuki-Miyaura Reaction | Forms C-C bonds | 2-(Dimethylamino)phenylboronic acid |

| Asymmetric Synthesis | Produces enantiomerically enriched compounds | Various chiral products |

| Hydroboration | Adds boron to alkenes/alkynes | Pinacolborane |

Bioconjugation

Drug Delivery Systems

- The compound is employed in bioconjugation processes to attach drugs or imaging agents to proteins or antibodies. This enhances the specificity and delivery of treatments, especially in oncology and immunotherapy . For example, boronic acids can form reversible covalent bonds with diols present on glycoproteins, facilitating targeted drug delivery.

Case Study: Glucose-Sensitive Drug Delivery

- Research has demonstrated that boronic acid derivatives can be integrated into hydrogels that respond to glucose levels. These hydrogels swell or shrink based on glucose concentration, allowing for self-regulated drug release . Such systems have potential applications in diabetes management.

Sensor Technology

Chemical Sensors

- This compound is also used in developing chemical sensors for detecting biomolecules. Its high sensitivity and selectivity make it suitable for diagnostics and environmental monitoring . For instance, sensors based on this compound can detect glucose levels in biological samples.

Material Science

Functional Materials

- In material science, this compound is utilized to modify surfaces and create functional materials that improve electronic properties and performance compared to traditional materials . Its application extends to nanotechnology, where it aids in developing advanced materials with tailored functionalities.

Comparison with Similar Compounds

Cyclopentolate Hydrochloride (CPHC)

- Structure: CPHC is a cyclopentyl ester of 2-(dimethylamino)ethyl (±)-1-hydroxy-α-phenylcyclopentaneacetate hydrochloride. Unlike the target compound, it lacks a boronic acid group but shares the dimethylaminoethyl ester motif .

- Applications : Used as an ophthalmic agent for pupil dilation, contrasting with the synthetic/industrial focus of boronic acids.

- Key Differences :

4-{[2-(Dimethylamino)ethyl]carbamoyl}benzeneboronic Acid Hydrochloride

- Structure: Contains a carbamoyl linker (-CONH-) between the dimethylaminoethyl group and the boronic acid, differing from the direct dimethylamino substitution in the target compound .

- Properties: Molecular Formula: C₁₁H₁₈BClN₂O₃ vs. C₈H₁₂BClNO₂ for the target compound. Melting Point: 186–190°C, suggesting higher thermal stability due to the carbamoyl group .

- Applications : Likely used in targeted drug delivery or enzyme inhibition due to its carbamoyl linker .

Diethylaminoethyl Boronic Acid Derivatives

- Examples: 3-[2-(Diethylamino)ethylcarbamoyl]benzeneboronic acid hydrochloride. 4-[2-(Diethylamino)ethylcarbamoyl]benzeneboronic acid hydrochloride .

- Molecular weights (~286–300 g/mol) are higher than the target compound (215.45 g/mol), affecting diffusion rates .

Amino-Substituted Boronic Acids

- Examples: 5-Amino-2-(hydroxymethyl)benzeneboronic acid dehydrate hydrochloride. 2-Amino-4-methoxycarbonylphenylboronic acid pinacol ester hydrochloride .

- Key Differences: Amino groups (-NH₂) and hydroxymethyl (-CH₂OH) substituents introduce hydrogen-bonding capacity, enhancing interactions in catalytic or biological contexts . Methoxycarbonyl (-COOCH₃) groups are electron-withdrawing, modulating boronic acid reactivity in cross-coupling reactions .

Data Table: Comparative Analysis

| Compound Name | Molecular Formula | Molar Mass (g/mol) | Key Functional Groups | Melting Point (°C) | Primary Applications |

|---|---|---|---|---|---|

| 2-(Dimethylamino)benzeneboronic acid hydrochloride | C₈H₁₂BClNO₂ | 215.45 | Boronic acid, dimethylamino | Not reported | Suzuki coupling, drug synthesis |

| 4-{[2-(Dimethylamino)ethyl]carbamoyl}benzeneboronic acid HCl | C₁₁H₁₈BClN₂O₃ | 272.54 | Boronic acid, carbamoyl | 186–190 | Targeted drug delivery |

| Cyclopentolate Hydrochloride | C₁₇H₂₅NO₃·HCl | 327.85 | Ester, cyclopentyl | Not reported | Ophthalmic agent |

| 3-[2-(Diethylamino)ethylcarbamoyl]benzeneboronic acid HCl | C₁₂H₂₀BClN₂O₃ | 286.56 | Boronic acid, diethylamino | Not reported | Catalysis, biochemistry |

Research Findings and Functional Insights

- Solubility and Stability : The hydrochloride salt in the target compound improves aqueous solubility compared to neutral boronic acids, a feature shared with CPHC and carbamoyl derivatives .

- Reactivity: Boronic acids with electron-donating groups (e.g., dimethylamino) exhibit enhanced reactivity in cross-coupling due to increased nucleophilicity .

Q & A

Q. What are the common synthetic routes for 2-(Dimethylamino)benzeneboronic acid hydrochloride, and how can reaction efficiency be optimized?

Methodological Answer: Synthesis typically involves two steps:

Introduction of the dimethylamino group : React benzeneboronic acid with dimethylamine under alkaline conditions or via alkylation using dimethyl sulfate.

Hydrochloride salt formation : Treat the intermediate with HCl in an anhydrous solvent (e.g., ethanol) to precipitate the hydrochloride salt .

Q. Optimization Strategies :

Q. Table 1: Key Reaction Parameters

Q. What analytical techniques are recommended for confirming the purity and structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy : Use ¹H/¹³C NMR to verify the dimethylamino group (δ ~2.2–2.5 ppm for N(CH₃)₂) and boronic acid proton (δ ~7.5–8.5 ppm) .

- HPLC : Employ a C18 column with UV detection (λ = 254 nm) to assess purity (>98%) .

- Elemental Analysis : Confirm Cl⁻ content (~14.5% for hydrochloride salt stoichiometry) .

Q. Table 2: Analytical Benchmarks

| Technique | Key Peaks/Parameters | Expected Values |

|---|---|---|

| ¹H NMR | N(CH₃)₂ protons | δ 2.2–2.5 ppm (singlet) |

| HPLC Retention Time | C18 column, MeOH:H₂O (70:30) | ~8.2 min (purity ≥98%) |

Advanced Research Questions

Q. How does the presence of the dimethylamino group influence the compound's reactivity in Suzuki-Miyaura cross-coupling reactions?

Methodological Answer: The dimethylamino group acts as an electron-donating substituent, enhancing the boronic acid’s nucleophilicity and accelerating transmetallation in Suzuki reactions. However, steric hindrance from the group may reduce coupling efficiency with bulky substrates.

Q. Experimental Design :

- Compare coupling rates with/without dimethylamino using aryl halides of varying steric bulk.

- Use Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in THF/H₂O (3:1) .

- Monitor reaction progress via TLC (Rf shift) and quantify yields via GC-MS .

Key Insight : Dimethylamino-substituted boronic acids show 20–30% faster coupling with electron-deficient aryl halides but reduced activity with ortho-substituted partners .

Q. What strategies can mitigate degradation of the hydrochloride salt under varying pH and temperature conditions?

Methodological Answer:

- pH Stability : Store in acidic buffers (pH 3–5) to prevent boronic acid protodeboronation. Test stability via accelerated degradation studies (40°C/75% RH for 7 days) .

- Thermal Stability : Use TGA/DSC to identify decomposition thresholds (e.g., >150°C). For long-term storage, keep at –20°C under inert gas .

Q. Table 3: Stability Assessment Protocol

| Condition | Test Method | Acceptable Threshold |

|---|---|---|

| Hydrolysis (pH 7.4, 37°C) | HPLC purity check | <5% degradation over 24 hr |

| Thermal (100°C, 1 hr) | TGA mass loss | <2% weight loss |

Q. How to resolve discrepancies in reported catalytic activity of this compound in cross-coupling reactions?

Methodological Answer: Contradictions often arise from variations in reaction conditions. Systematically test:

- Catalyst Systems : Compare PdCl₂ vs. Pd(OAc)₂ .

- Solvent Polarity : Assess THF vs. DMF effects on boronic acid solubility .

- Base Strength : Evaluate Na₂CO₃ vs. Cs₂CO₃ for deprotonation efficiency .

Case Study : A 2022 study found 15% higher yields with Pd(OAc)₂ in THF than PdCl₂ in DMF, highlighting solvent-catalyst synergy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.